molecular formula C11H8F2N2 B582005 5-(2,3-Difluorophenyl)pyridin-2-amine CAS No. 875166-91-9

5-(2,3-Difluorophenyl)pyridin-2-amine

Cat. No.: B582005
CAS No.: 875166-91-9
M. Wt: 206.196
InChI Key: QTKRDJPBLRYOQA-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the difluorophenyl group with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.

Industrial Production Methods

In an industrial setting, the production of 5-(2,3-Difluorophenyl)pyridin-2-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-(2,3-Difluorophenyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-difluoropyridine
  • 5-(2,3-Dichlorophenyl)pyridin-2-amine
  • 5-(2,3-Difluorophenyl)-2-pyridinamine

Uniqueness

5-(2,3-Difluorophenyl)pyridin-2-amine is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms in the ortho and meta positions on the phenyl ring can lead to distinct electronic effects and steric interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2,3-difluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKRDJPBLRYOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652000
Record name 5-(2,3-Difluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875166-91-9
Record name 5-(2,3-Difluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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